Butylhydrazine hydrochloride

Description

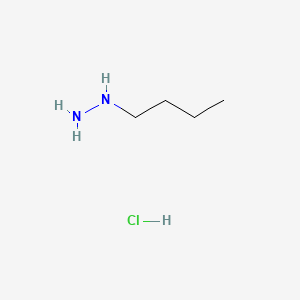

Structure

3D Structure of Parent

Properties

IUPAC Name |

butylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-2-3-4-6-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOBXPRDUPYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020218 | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-65-4 | |

| Record name | Hydrazine, butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0MBZ19RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butylhydrazine Hydrochloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butylhydrazine hydrochloride, with a primary focus on the tert-butyl isomer due to the extensive availability of research and application data. This document covers its synthesis, purification, physicochemical properties, and key applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

tert-Butylhydrazine hydrochloride is a white to pale cream crystalline powder.[1] It is hygroscopic and should be stored in a dry, inert atmosphere.[2] Key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂N₂·HCl | [3][4] |

| Molecular Weight | 124.61 g/mol | [3][5][6] |

| Appearance | White to pale cream crystalline powder or crystals | [1] |

| Melting Point | 191-194 °C (lit.) | [7] |

| Solubility | Soluble in water, DMSO, and methanol. | [2][7] |

| Assay | ≥97.5% to ≤102.5% (Titration ex Chloride) | [1] |

| CAS Number | 7400-27-3 (tert-butylhydrazine hydrochloride) | [7] |

| CAS Number | 56795-65-4 (n-butylhydrazine hydrochloride) | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tert-butylhydrazine hydrochloride.

-

¹H NMR (400 MHz, DMSO-d₆): Spectral data is available and can be used for structural confirmation.[8]

-

¹³C NMR: Spectral data is available for detailed structural analysis.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.[3][11] The identification (FTIR) should conform to standard spectra.[1]

Synthesis of tert-Butylhydrazine Hydrochloride

Several methods for the synthesis of tert-butylhydrazine hydrochloride have been reported, primarily involving the reaction of a tert-butylating agent with hydrazine or its salt.

Synthesis from tert-Butanol and Hydrazine Monohydrochloride

A common and scalable method involves the direct reaction of tert-butanol with hydrazine monohydrochloride in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: A four-neck flask is equipped with a reflux condenser, a dropping funnel, a stirrer, and a thermometer.

-

Reactants: The flask is charged with hydrazine monohydrochloride (H·HCl), concentrated hydrochloric acid (acting as a catalyst), and water.[12][13]

-

Reaction: The mixture is heated with stirring to a temperature of 102-105 °C.[12][13]

-

Addition of tert-Butanol: tert-Butanol is added dropwise to the heated mixture over a period of several hours.[12][13]

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.[12][13]

-

Work-up: The mixture is cooled, and the resulting solution contains tert-butylhydrazine hydrochloride. The product can be isolated and purified.[12][13] Yields are typically high, around 98-99%.[12][13]

A schematic for this synthesis is provided below.

Caption: Synthesis of tert-Butylhydrazine Hydrochloride.

Synthesis using an Organic Acid Buffer System

An alternative "green chemistry" approach utilizes an organic acid buffer system to avoid strong mineral acids, thus reducing side reactions like the dehydration of tert-butanol.[14]

Experimental Protocol:

-

Buffer Preparation: An aqueous solution of hydrazine hydrate is acidified with an organic acid (e.g., formic acid, acetic acid) to a pH of less than 4.[14]

-

Reaction: The buffered solution is heated to 40-50 °C with stirring. tert-Butanol is then added dropwise over a period of about 60 minutes. The reaction mixture is refluxed for several hours.[14]

-

Acidification: After cooling to room temperature, the solution is acidified with hydrogen chloride gas.[14]

-

Isolation: Water and other low-boiling materials are removed by vacuum distillation.[14]

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final product with a purity of over 98%.[14] The overall yield can be up to 85.8%.[14]

Purification of tert-Butylhydrazine Hydrochloride

Industrially produced tert-butylhydrazine hydrochloride often contains hydrazine hydrochloride as an impurity.[15] A specific purification process has been developed to remove this impurity.

Experimental Protocol:

-

Dissolution: Crude tert-butylhydrazine hydrochloride is dissolved in ethanol (e.g., anhydrous or aqueous ethanol) in a three-necked flask with stirring.[15] The ratio of the crude product to ethanol is typically between 0.2:1 and 0.5:1 (g/mL).[15]

-

Cooling: The solution is stirred for 10-30 minutes and then cooled to a temperature between 0-4 °C.[15]

-

Precipitation of Impurity: Ferric chloride (FeCl₃) is added to the cooled solution. The amount of ferric chloride is typically 0.1 to 0.3 times the weight of the crude tert-butylhydrazine hydrochloride.[15]

-

Reaction: The mixture is allowed to react at 0-4 °C for 1-3 hours.[15]

-

Filtration: The mixture is immediately filtered after the reaction is complete. The filter cake is washed with a small amount of cold ethanol.[15]

-

Drying: The purified product is dried to obtain a white powder with a purity of over 98%.[15] Yields for this purification step are in the range of 78-83%.[15]

Applications in Organic Synthesis

tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily used for the introduction of a tert-butylhydrazinyl group, which is a key building block for various heterocyclic compounds.

Synthesis of Pyrazole Derivatives

A major application of tert-butylhydrazine hydrochloride is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry and agrochemicals.[7][16] The synthesis typically involves the condensation of tert-butylhydrazine (liberated in situ from its hydrochloride salt) with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol for the Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine:

-

Neutralization: Solid tert-butylhydrazine hydrochloride (196.6 mmol) is dissolved in 2 M sodium hydroxide (196.6 mmol) in a three-necked round-bottomed flask with stirring at ambient temperature.[17]

-

Addition of Dicarbonyl Equivalent: Once a complete solution is formed (approximately 10 minutes), 3-aminocrotononitrile (196.6 mmol) is added.[17]

-

Reaction: The reaction proceeds to form the pyrazole derivative.

-

Isolation: The product crystallizes directly from the reaction mixture and can be isolated by filtration.[17]

The general workflow for pyrazole synthesis is depicted below.

Caption: General Workflow for Pyrazole Synthesis.

Synthesis of Insect Growth Regulators

tert-Butylhydrazine hydrochloride is a key starting material in the synthesis of certain insect growth regulators (IGRs).[2][18] IGRs are compounds that interfere with the growth and development of insects, offering a more targeted approach to pest control compared to traditional insecticides.[19][20] The synthesis often involves the acylation of tert-butylhydrazine.

Experimental Protocol for Synthesis of N'-tert-butyl-N-benzoylhydrazine:

-

Reaction Setup: A stirred suspension of tert-butylhydrazine hydrochloride (0.008 M) in toluene (30 ml) is prepared at room temperature.

-

Neutralization: A 50% aqueous solution of sodium hydroxide is added dropwise.

-

Acylation: After 15 minutes, the reaction mixture is cooled to 5 °C. A solution of benzoyl chloride (0.008 M) in toluene (5 ml) and a 50% aqueous sodium hydroxide solution (0.008 M) are added simultaneously from separate funnels, maintaining the temperature at or below 10 °C.

-

Reaction Completion: The mixture is warmed to room temperature and stirred for 1 hour.

-

Isolation: The reaction is diluted with hexane, and the solid product is isolated by filtration.

The logical relationship for the synthesis of this IGR precursor is shown below.

Caption: Synthesis of an Insect Growth Regulator Precursor.

Aromatic Nucleophilic N-N Exchange Reactions

tert-Butylhydrazine hydrochloride is also utilized in aromatic nucleophilic N-N exchange reactions.[2] In these reactions, a nucleophilic hydrazine derivative displaces a leaving group on an aromatic ring. The reaction often proceeds via an addition-elimination mechanism, particularly if the aromatic ring is activated by electron-withdrawing groups.[21][22][23]

Safety and Handling

tert-Butylhydrazine hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be handled in a well-ventilated area.[2] The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place, away from water, moisture, and oxidizing agents.[2]

n-Butylhydrazine Hydrochloride

Information on n-butylhydrazine hydrochloride is less abundant in the readily available literature compared to its tert-butyl isomer. Its synthesis can be achieved by reacting a BOC-protected hydrazine with an n-butylating agent (e.g., n-butyl bromide) followed by deprotection with hydrochloric acid.[24] Its primary applications are also expected to be in organic synthesis as a precursor for introducing the n-butylhydrazinyl moiety.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂N₂·HCl | [5] |

| Molecular Weight | 124.61 g/mol | [5] |

| CAS Number | 56795-65-4 | [5] |

References

- 1. B23876.14 [thermofisher.com]

- 2. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]

- 5. Butylhydrazine hydrochloride | C4H13ClN2 | CID 93308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 8. tert-Butylhydrazine hydrochloride(7400-27-3) 1H NMR [m.chemicalbook.com]

- 9. tert-Butylhydrazine hydrochloride(7400-27-3) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. tert-Butylhydrazine hydrochloride(7400-27-3) IR Spectrum [chemicalbook.com]

- 12. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 13. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 14. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 15. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. innovationtoimpact.org [innovationtoimpact.org]

- 20. innovationtoimpact.org [innovationtoimpact.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butylhydrazine Hydrochloride: Chemical Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and key applications of tert-butylhydrazine hydrochloride (t-BHH). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

tert-Butylhydrazine hydrochloride is a white to off-white crystalline solid. It is a valuable reagent in organic synthesis, primarily utilized for the introduction of a tert-butylhydrazinyl moiety into molecules. Its bulky tert-butyl group can offer steric hindrance, influencing the regioselectivity of reactions and modifying the properties of the resulting compounds.

Quantitative Data Summary

The key physical and chemical properties of tert-butylhydrazine hydrochloride are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 7400-27-3 | [1] |

| Molecular Formula | C₄H₁₂N₂·HCl | [1] |

| Molecular Weight | 124.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 191-194 °C | [2] |

| Solubility | Soluble in water, methanol, and DMSO. | [2] |

| pKa | Data not readily available | |

| Hygroscopicity | Hygroscopic | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tert-butylhydrazine hydrochloride.

-

¹H NMR (DMSO-d₆, 400 MHz): A spectrum is available which would show signals corresponding to the tert-butyl protons and the hydrazine protons.

-

¹³C NMR: The spectrum would display characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

FTIR (KBr): The infrared spectrum exhibits characteristic absorption bands for N-H and C-H stretching and bending vibrations.

Safety and Handling

tert-Butylhydrazine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It is also a suspected respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of tert-butylhydrazine hydrochloride are provided below.

Synthesis of tert-Butylhydrazine Hydrochloride

This protocol is adapted from established patent literature and provides a general procedure for the synthesis of tert-butylhydrazine hydrochloride from tert-butanol and hydrazine monohydrochloride.[3][4]

Reaction Scheme:

Caption: Synthesis of tert-Butylhydrazine Hydrochloride.

Materials:

-

Hydrazine monohydrochloride

-

tert-Butanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a four-neck flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and thermometer, charge hydrazine monohydrochloride and water.

-

Add concentrated hydrochloric acid to the mixture.

-

Heat the mixture to 80-105 °C with stirring.

-

Slowly add tert-butanol dropwise to the reaction mixture over a period of 2-4 hours, maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at the same temperature.

-

Cool the reaction mixture to room temperature. The product, tert-butylhydrazine hydrochloride, can be isolated from the aqueous solution by crystallization or other purification methods.

Purification of tert-Butylhydrazine Hydrochloride

This protocol describes the purification of crude tert-butylhydrazine hydrochloride using a precipitation method to improve its purity.[2]

Experimental Workflow:

Caption: Purification workflow for tert-Butylhydrazine Hydrochloride.

Materials:

-

Crude tert-butylhydrazine hydrochloride

-

Ethanol (e.g., 70-95% v/v)

-

Ferric chloride (FeCl₃)

Procedure:

-

In a three-necked flask equipped with a stirrer, dissolve the crude tert-butylhydrazine hydrochloride in ethanol with stirring for 10-30 minutes.

-

Cool the solution to 0-4 °C in an ice bath.

-

Add ferric chloride to the cooled solution and continue stirring at 0-4 °C for 1-3 hours.

-

Immediately filter the resulting precipitate.

-

Wash the filter cake with a small amount of cold ethanol.

-

Dry the purified product under vacuum. The purity of the final product can be assessed by HPLC.

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This detailed protocol from Organic Syntheses illustrates the use of tert-butylhydrazine hydrochloride in the synthesis of a substituted pyrazole.[5]

Reaction Pathway:

Caption: Synthesis of a substituted pyrazole.

Materials:

-

tert-Butylhydrazine hydrochloride (98%)

-

2 M Sodium hydroxide (NaOH) solution

-

3-Aminocrotononitrile (96%)

Procedure:

-

In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, charge solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

-

Add 2 M NaOH solution (98.3 mL, 196.6 mmol) and stir at ambient temperature until a complete solution is formed (approximately 10 minutes).

-

Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) and continue stirring.

-

Equip the flask with a reflux condenser and heat the slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours.

-

After 22 hours, cool the biphasic mixture to 57 °C.

-

Induce crystallization by cooling a small aliquot and reintroducing it as seed crystals.

-

Once crystallization is apparent, turn off the heating and continue vigorous stirring as the mixture cools to ambient temperature.

-

Cool the slurry in an ice-water bath for one hour.

-

Filter the solids and wash the filter cake with the cold filtrate to maximize recovery.

-

Wash the solids with cold water and then suck them dry on the filter.

-

Further dry the product in a vacuum oven.

Applications in Organic Synthesis

tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily used for the construction of nitrogen-containing heterocycles.[1]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. While a specific, detailed protocol for tert-butylhydrazine hydrochloride was not found, a general procedure can be adapted. The reaction proceeds through the formation of a tert-butylhydrazone intermediate, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement to form the indole ring.[7][8]

General Reaction Scheme:

Caption: General pathway for the Fischer Indole Synthesis.

Synthesis of Pyrazoles and Other Heterocycles

As detailed in the experimental protocol (Section 4.3), tert-butylhydrazine hydrochloride is a key building block for the synthesis of pyrazole derivatives. It can also be used in the preparation of other heterocyclic compounds such as diphosphinohydrazines and 1,3,4,5-tetrasubstituted pyrazole derivatives.[9] The bulky tert-butyl group can influence the regioselectivity of the cyclization reactions.

Conclusion

tert-Butylhydrazine hydrochloride is a versatile and important reagent in organic synthesis with well-defined chemical and physical properties. This guide provides essential technical information, including detailed experimental protocols and key applications, to assist researchers in its effective and safe utilization. The provided methodologies for synthesis, purification, and reaction applications serve as a valuable resource for laboratory practice.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 4. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. 叔丁基肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

Structural Analysis of sec-Butylhydrazine Dihydrochloride: A Technical Guide

Abstract

sec-Butylhydrazine dihydrochloride (CAS 1177361-36-2) is a hydrazine derivative with applications in organic synthesis, particularly as a building block for pharmaceutical and agrochemical intermediates. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for predicting its reactivity, designing synthetic routes, and ensuring quality control. This technical guide outlines the comprehensive structural analysis of sec-butylhydrazine dihydrochloride, detailing the requisite experimental protocols and data interpretation. While specific experimental data for sec-butylhydrazine dihydrochloride is not widely available in public literature, this document presents the established methodologies for its characterization and provides illustrative spectroscopic data from the closely related isomer, tert-butylhydrazine hydrochloride, for comparative purposes.

Molecular Structure

sec-Butylhydrazine is a chiral molecule featuring a hydrazine moiety attached to the second carbon of a butane chain. In the dihydrochloride salt, both nitrogen atoms of the hydrazine group are protonated, forming a hydrazinium(2+) cation, which is stabilized by two chloride counter-ions. The bulky sec-butyl group introduces specific steric constraints that influence the molecule's conformation and reactivity.

Analytical Workflow for Structural Elucidation

The definitive structural analysis of a novel or commercial compound like sec-butylhydrazine dihydrochloride follows a standardized workflow. This process integrates multiple analytical techniques to build a complete picture of the molecule's connectivity and spatial arrangement.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Illustrative NMR Data (tert-Butylhydrazine HCl in DMSO-d₆)

Disclaimer: The following data is for the isomer tert-butylhydrazine hydrochloride (CAS 7400-27-3) and is provided for illustrative purposes due to the absence of published data for the sec-butyl isomer.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~9.80 | Broad Singlet | 3H | -NH₃⁺ |

| Protons | ~3.45 | Singlet | 2H | -NH₂- |

| Protons | ~1.25 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbons | ~55.0 | C (CH₃)₃ |

| Carbons | ~26.5 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Illustrative IR Data (tert-Butylhydrazine HCl)

Disclaimer: The following data is for the isomer tert-butylhydrazine hydrochloride and is provided for illustrative purposes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺ and -NH₂-) |

| 2980-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1470 | Medium | C-H bend (asymmetric) |

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, yielding precise bond lengths, bond angles, and the overall three-dimensional conformation in the solid state.

Hypothetical Crystallographic Data Table for sec-Butylhydrazine Dihydrochloride

Disclaimer: No public crystallographic data for sec-butylhydrazine dihydrochloride was found. The table below is a template showing the type of data that would be obtained from such an experiment.

| Parameter | Value | Parameter | Value |

| Crystal System | Monoclinic | Bond Lengths (Å) | |

| Space Group | P2₁/c | N1-N2 | e.g., 1.45 |

| a (Å) | e.g., 8.5 | C1-N1 | e.g., 1.49 |

| b (Å) | e.g., 12.1 | C1-C2 | e.g., 1.53 |

| c (Å) | e.g., 9.2 | **Bond Angles (°) ** | |

| β (°) | e.g., 95.5 | N2-N1-C1 | e.g., 110.5 |

| Volume (ų) | e.g., 945.0 | N1-C1-C2 | e.g., 109.8 |

Detailed Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of sec-butylhydrazine dihydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as labile protons (-NH) may exchange with deuterium in D₂O.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the appropriate nucleus (¹H or ¹³C).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sec-butylhydrazine dihydrochloride powder onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify characteristic peaks.

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The sample is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: Mount the goniometer on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) is used. The instrument software determines an optimal data collection strategy, rotating the crystal and collecting diffraction patterns over a wide angular range.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it by least-squares methods against the experimental data to achieve the best fit, yielding the final structure with atomic coordinates, bond lengths, and angles.

An In-depth Technical Guide to Butylhydrazine Hydrochloride Isomers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of butylhydrazine hydrochloride, focusing on its various isomers, their chemical properties, and practical applications in experimental settings.

Physicochemical Properties and Identification

Butylhydrazine hydrochloride exists in several isomeric forms, with the most common being tert-butylhydrazine hydrochloride, iso-butylhydrazine hydrochloride, and n-butylhydrazine hydrochloride. The Chemical Abstracts Service (CAS) number provides a unique identifier for each specific isomer.

| Property | tert-Butylhydrazine hydrochloride | iso-Butylhydrazine hydrochloride | n-Butylhydrazine hydrochloride |

| CAS Number | 7400-27-3 | 237064-47-0 | 56795-65-4 |

| Molecular Formula | C₄H₁₂N₂·HCl | C₄H₁₃ClN₂ | C₄H₁₃ClN₂ |

| Molecular Weight | 124.61 g/mol | 124.61 g/mol | 124.61 g/mol |

| Appearance | White crystalline powder | White to off-white powder | Not specified |

| Melting Point | 191-194 °C | 85-87 °C | Not specified |

| Solubility | Soluble in water, DMSO, and methanol. | Not specified | Not specified |

Safety and Handling

Proper handling of chemical reagents is crucial for laboratory safety. The following table summarizes the key safety information for tert-butylhydrazine hydrochloride, which is the most well-documented isomer in terms of safety data. Users should always refer to the specific Safety Data Sheet (SDS) for the particular isomer they are using.

| Hazard Information | GHS Hazard Statements | Precautionary Statements |

| Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

tert-Butylhydrazine hydrochloride is a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds like pyrazoles. It also finds application in the preparation of insect growth regulators.

Synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole

This protocol outlines a representative synthesis of a pyrazole derivative using tert-butylhydrazine hydrochloride.

Materials:

-

tert-Butylhydrazine hydrochloride

-

(p-chlorophenyl)malononitrile

-

Ethanol

-

Triethylamine

-

Reflux apparatus

-

Magnetic stirrer

-

Crystallization dish

Procedure:

-

Dissolve (p-chlorophenyl)malononitrile in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add an equimolar amount of tert-butylhydrazine hydrochloride to the solution.

-

Add triethylamine dropwise to the mixture to act as a base.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole.

Analytical Quantification by HPLC

This protocol describes a method for the quantitative analysis of tert-butylhydrazine hydrochloride using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

tert-Butylhydrazine hydrochloride sample

-

Benzaldehyde (derivatizing agent)

-

Ethanol (absolute)

-

Ultrapure water

-

HPLC system with a UV detector

-

C18 column

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of pure tert-butylhydrazine hydrochloride and dissolve it in ultrapure water in a volumetric flask to create a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with ultrapure water.

-

-

Sample Solution Preparation:

-

Accurately weigh the sample containing tert-butylhydrazine hydrochloride and dissolve it in ultrapure water in a volumetric flask to achieve a concentration within the calibration range.

-

-

Derivatization Reagent Preparation:

-

Prepare a solution of benzaldehyde in absolute ethanol.

-

-

Derivatization Procedure:

-

To a known volume of each standard and sample solution, add a specific volume of the benzaldehyde derivatization reagent.

-

Allow the reaction to proceed for a set amount of time at a controlled temperature to form the benzaldehyde hydrazone derivative.

-

-

HPLC Analysis:

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Column: C18 reverse-phase column.

-

Detection: UV detection at a wavelength appropriate for the benzaldehyde hydrazone derivative (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

-

Determine the concentration of tert-butylhydrazine hydrochloride in the sample by comparing its peak area to the calibration curve.

-

Applications in Drug Development

Hydrazine derivatives, including butylhydrazine hydrochloride isomers, are important building blocks in the synthesis of various pharmaceutical compounds. Their ability to participate in the formation of stable heterocyclic rings makes them valuable in creating scaffolds for new drug candidates. The biological activity of the resulting molecules can be tuned by the nature of the hydrazine derivative and other reactants used in the synthesis.

While this guide provides a foundational understanding, it is crucial for researchers to consult peer-reviewed literature and validated methods for specific applications and to ensure the highest standards of safety and scientific rigor.

An In-depth Technical Guide to the Physical and Chemical Properties of Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Butylhydrazine hydrochloride, a versatile reagent in organic synthesis. Due to the prevalence of data for the tert-butyl isomer, this document will primarily focus on tert-Butylhydrazine hydrochloride, with available information for n-Butylhydrazine hydrochloride also presented for comparative purposes.

Introduction

Butylhydrazine hydrochloride is a chemical intermediate utilized in various synthetic pathways, particularly in the formation of nitrogen-containing heterocyclic compounds.[1] Its utility stems from the reactive hydrazine functional group, which participates in reactions such as cyclizations and substitutions.[1] The isomeric form, most notably the steric hindrance provided by the tert-butyl group in tert-Butylhydrazine hydrochloride, influences its reactivity and the regioselectivity of its reactions.[1]

Physical Properties

The physical characteristics of Butylhydrazine hydrochloride are crucial for its handling, storage, and application in experimental settings. This section summarizes the key physical properties for both tert-butyl and n-butyl isomers.

tert-Butylhydrazine hydrochloride

tert-Butylhydrazine hydrochloride is typically a white to off-white crystalline powder.[2][3] It is known to be hygroscopic and should be stored in a dry, well-ventilated place away from moisture and oxidizing agents.[4][5]

Table 1: Physical Properties of tert-Butylhydrazine hydrochloride

| Property | Value | References |

| CAS Number | 7400-27-3 | [2][4] |

| Molecular Formula | C₄H₁₂N₂ · HCl | [2] |

| Molecular Weight | 124.61 g/mol | [2][6] |

| Appearance | White to almost white crystalline powder or lump | [2][4][7] |

| Melting Point | 190 - 194 °C (decomposes) | [2][4] |

| Boiling Point | No information available | [2] |

| Solubility | Soluble in water (740 g/L at 25 °C), DMSO, and methanol. | [4][5][7] |

| Odor | Odorless | [2] |

n-Butylhydrazine hydrochloride

Data for n-Butylhydrazine hydrochloride is less commonly reported.

Table 2: Physical Properties of n-Butylhydrazine hydrochloride

| Property | Value | References |

| CAS Number | 56795-65-4 | [8] |

| Molecular Formula | C₄H₁₂N₂ · HCl | [8] |

| Molecular Weight | 124.61 g/mol | [8] |

Chemical Properties and Reactivity

The chemical behavior of Butylhydrazine hydrochloride is dominated by the nucleophilicity of the hydrazine moiety. It is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[2] Hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2][9]

Reactivity in Organic Synthesis

tert-Butylhydrazine hydrochloride is a key building block in the synthesis of various organic molecules, including:

-

Pyrazole derivatives: It is used in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[4][10]

-

Diphosphinohydrazines: It serves as a precursor in the synthesis of diphosphinohydrazines.[4][10]

-

Insect growth regulators: It is also used in the preparation of certain insect growth regulators.[4][11]

The bulky tert-butyl group can direct the regioselectivity of reactions, making it a valuable tool for chemists.[1]

Table 3: Chemical Identifiers for tert-Butylhydrazine hydrochloride

| Identifier | Value | References |

| IUPAC Name | tert-butylhydrazine;hydrochloride | [5][6] |

| SMILES | CC(C)(C)NN.Cl | [6] |

| InChI | InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H | [4][6] |

| InChIKey | DDPWVABNMBRBFI-UHFFFAOYSA-N | [4][6] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties are extensive. Below are generalized, standard laboratory methodologies for key properties. For specific applications, consulting detailed literature is recommended.

Determination of Melting Point

The melting point of Butylhydrazine hydrochloride can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is observed and recorded. For Butylhydrazine hydrochloride, decomposition is also noted.

Spectral Analysis

Spectral data is crucial for the structural elucidation and confirmation of Butylhydrazine hydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide information about the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a mull.

-

The IR spectrum is recorded, showing characteristic absorption bands for N-H and C-H bonds, which helps in functional group identification.

-

Synthetic Protocols

tert-Butylhydrazine hydrochloride is widely used as a nucleophile in the synthesis of heterocyclic compounds. A general experimental workflow is depicted below.

Caption: General synthetic workflow.

A more specific example is the synthesis of diphosphinohydrazines, which involves the reaction of tert-Butylhydrazine hydrochloride with a phosphine chloride in the presence of a base.[12]

Caption: Reactivity of tert-Butylhydrazine.

Safety and Handling

tert-Butylhydrazine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[2][13] It may also cause respiratory irritation.[2][13]

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling.[2] Wear protective gloves, clothing, and eye/face protection.[2] Avoid breathing dust.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2] It is hygroscopic and should be protected from moisture.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2] If on skin, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[2] If swallowed, seek immediate medical attention.[2]

Conclusion

Butylhydrazine hydrochloride, particularly the tert-butyl isomer, is a valuable reagent in organic chemistry with well-defined physical and chemical properties. Its role in the synthesis of complex nitrogen-containing molecules makes it a significant compound for researchers in drug development and materials science. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 5. tert-Butylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butylhydrazine Hydrochloride | 7400-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Butylhydrazine hydrochloride | C4H13ClN2 | CID 93308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. tert-Butylhydrazine 98 7400-27-3 [sigmaaldrich.com]

- 11. B23876.14 [thermofisher.com]

- 12. tert-Butylhydrazine 98 7400-27-3 [sigmaaldrich.com]

- 13. chemos.de [chemos.de]

Navigating the Uncharted Waters of Butylhydrazine Hydrochloride Solubility: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands as a cornerstone, influencing everything from formulation strategies to bioavailability. This technical guide addresses the solubility of butylhydrazine hydrochloride, a compound of interest to researchers and drug development professionals. While a comprehensive search of the current scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for n-butylhydrazine hydrochloride, this document provides a detailed framework for its anticipated solubility profile and a robust experimental protocol for its empirical determination.

Expected Solubility Profile

Butylhydrazine hydrochloride, as the salt of an alkylhydrazine and hydrochloric acid, is anticipated to exhibit significant solubility in aqueous media. The presence of the polar hydrazine and hydrochloride moieties suggests a strong affinity for polar solvents like water. The butyl group, a four-carbon alkyl chain, introduces a degree of lipophilicity. This structural characteristic implies that while the compound is likely to be freely soluble in water, its solubility may be influenced by the pH of the solution. In acidic conditions, the hydrazine group will be protonated, enhancing its solubility. Conversely, in basic conditions, the free base may be liberated, potentially reducing its aqueous solubility. It is also expected to have some solubility in lower alcohols, such as methanol and ethanol, but limited solubility in non-polar organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for n-butylhydrazine hydrochloride in various solvents at different temperatures is not available in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to populate upon experimental determination.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |

| Water | 25 | Data not available | Shake-Flask | - |

| Methanol | 25 | Data not available | Shake-Flask | - |

| Ethanol | 25 | Data not available | Shake-Flask | - |

| Acetone | 25 | Data not available | Shake-Flask | - |

| Dichloromethane | 25 | Data not available | Shake-Flask | - |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following protocol outlines a reliable and widely accepted method for determining the equilibrium solubility of a solid compound.[1][2] This method is suitable for establishing the solubility of butylhydrazine hydrochloride in various solvents.

1. Materials and Equipment:

-

n-Butylhydrazine hydrochloride (high purity)

-

Selected solvents (e.g., purified water, methanol, ethanol) of analytical grade

-

Thermostatically controlled shaking incubator or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated titration method

-

pH meter

2. Procedure:

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, consider using buffers to maintain a constant pH.

-

Sample Preparation: Add an excess amount of n-butylhydrazine hydrochloride to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[2]

-

Equilibration: Place the flasks in the shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant rate that is sufficient to keep the solid suspended without creating a vortex.[3] The equilibration time should be sufficient to reach a steady state; typically 24 to 48 hours is adequate.[2] It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a pipette. To avoid temperature-induced precipitation, the sampling should be done promptly. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Sample Analysis: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of butylhydrazine hydrochloride in the diluted solution using a validated HPLC method or a suitable titration method.

-

Calculation: Calculate the solubility of the compound in the selected solvent at the specified temperature. The result is typically expressed in mg/mL or g/100 mL.

3. Data Reporting:

-

Report the mean solubility value and the standard deviation from at least three replicate experiments.

-

Specify the solvent, temperature, and pH (for aqueous solutions).

-

Detail the analytical method used for concentration determination.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

References

An In-depth Technical Guide to the Melting Point and Stability of Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and stability of butylhydrazine hydrochloride, a key intermediate in various chemical syntheses. This document outlines the physicochemical properties, detailed experimental protocols for characterization, and stability considerations crucial for research, development, and quality control.

Physicochemical Properties

Butylhydrazine hydrochloride exists as several isomers, with the tert-butyl isomer being the most commonly cited. The physical properties, particularly the melting point, vary significantly between these isomers. It is crucial to correctly identify the specific isomer being used.

Melting Point Data

The melting point is a critical parameter for the identification and purity assessment of a chemical compound. For butylhydrazine hydrochloride, the melting point is highly dependent on the isomeric structure of the butyl group. The data presented below has been compiled from various chemical suppliers and safety data sheets.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| tert-Butylhydrazine hydrochloride | 7400-27-3 | C₄H₁₃ClN₂ | 124.61 | 190 - 194 (with decomposition) |

| n-Butylhydrazine hydrochloride | 56795-65-4 | C₄H₁₃ClN₂ | 124.61 | 149 - 154 |

| iso-Butylhydrazine hydrochloride | 237064-47-0 | C₄H₁₃ClN₂ | 124.61 | 85 - 87 |

Note: The melting point for tert-butylhydrazine hydrochloride is often cited as a range and with decomposition, indicating that the compound breaks down upon melting.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of butylhydrazine hydrochloride.

| Property | Description |

| General Stability | Stable under normal, dry conditions.[1] |

| Hygroscopicity | The compound is hygroscopic and should be protected from moisture. |

| Incompatibilities | Incompatible with strong oxidizing agents.[1] Contact with such agents may cause a vigorous reaction. |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep away from incompatible materials and sources of moisture.[1] |

| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[1] |

Experimental Protocols

This section provides detailed methodologies for the characterization of the melting point and stability of butylhydrazine hydrochloride, based on established pharmacopeial and regulatory guidelines.

Melting Point Determination

The melting range of a substance is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, whereas impurities will lower the melting point and broaden the range.[1]

This is a standard visual method for determining the melting range.

-

Apparatus: A suitable melting point apparatus with a heated block, a calibrated thermometer or temperature sensor, and capillary tubes (typically 0.8-1.2 mm internal diameter).[2][3]

-

Sample Preparation:

-

Ensure the butylhydrazine hydrochloride sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.[2]

-

Finely powder the sample.

-

Introduce the powdered sample into a capillary tube, tapping gently to form a compact column of 2.5-3.5 mm in height at the bottom of the tube.[2]

-

-

Procedure:

-

Calibrate the apparatus using certified reference standards with melting points near that of butylhydrazine hydrochloride.[2]

-

Insert the capillary tube into the heating block.

-

Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.[2][4]

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[2][4]

-

Record the temperature at which the substance is first observed to collapse or form a visible liquid (the onset of melting).[2]

-

Record the temperature at which the substance is completely transformed into a liquid (the clear point).

-

The melting range is the interval between these two temperatures.

-

DSC is a thermoanalytical technique that provides more detailed information than the capillary method, including the enthalpy of fusion. It measures the difference in heat flow between the sample and a reference as a function of temperature.[4][5][6][7]

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried butylhydrazine hydrochloride sample into an aluminum or other suitable DSC pan.

-

Hermetically seal the pan or use a pin-holed lid, depending on the desired experimental conditions to either contain volatiles or allow them to escape.

-

-

Procedure:

-

Place the sample pan and an empty reference pan into the DSC cell.[5]

-

Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.[5][6]

-

The resulting thermogram will show an endothermic peak representing the melting transition.[5][6]

-

The melting point is typically determined as the onset temperature of this peak. The peak temperature and the area under the peak (enthalpy of fusion) are also recorded.[6] For a compound like tert-butylhydrazine hydrochloride, the endotherm may be immediately followed by an exothermic event, indicating decomposition.

-

Stability Assessment

Stability testing is essential to determine the re-test period for an active pharmaceutical ingredient (API) and to recommend storage conditions. The protocols are based on guidelines from the International Council for Harmonisation (ICH).[5][8]

These studies evaluate the thermal stability and sensitivity to moisture over time.[5][8]

-

Storage Conditions:

-

Procedure:

-

Place the butylhydrazine hydrochloride sample in containers that simulate the proposed packaging for storage and distribution.[5]

-

Store the samples in calibrated stability chambers under the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[5][8]

-

At each time point, test the samples for key quality attributes, including:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products/impurities (using a stability-indicating HPLC method)

-

Water content (since the material is hygroscopic)

-

-

-

Evaluation: A "significant change" is defined as a failure to meet the established specification for any of the tested attributes.[8]

Forced degradation studies are undertaken to identify potential degradation products and establish degradation pathways. This helps in developing and validating stability-indicating analytical methods.[5][9][10][11]

-

Acid/Base Hydrolysis:

-

Oxidation:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[11]

-

Keep the solution at room temperature and protect from light.

-

Analyze at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a calibrated oven.[5]

-

Analyze the sample for degradation products.

-

Thermogravimetric Analysis (TGA) can be used here to quantify mass loss as a function of temperature, providing precise decomposition temperatures.[7][12]

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

-

A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[13]

-

Analyze both the exposed and control samples.

-

Visualizations

The following diagrams illustrate key workflows and chemical pathways relevant to butylhydrazine hydrochloride.

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jsicr.org [jsicr.org]

- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. linseis.com [linseis.com]

- 8. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods | MDPI [mdpi.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. scispace.com [scispace.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of tert-Butylhydrazine Hydrochloride: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for tert-butylhydrazine hydrochloride (CAS 7400-27-3), a compound relevant to researchers, scientists, and professionals in drug development. The following sections present available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques. A logical workflow for the spectroscopic characterization of this compound is also visualized.

It is important to note that while ¹H NMR and Mass Spectrometry data are readily available in public databases, specific quantitative data for ¹³C NMR and a detailed peak list for IR spectroscopy were not found in the searched resources. The information presented herein is based on the most comprehensive data currently accessible.

Data Presentation

The quantitative spectroscopic data for tert-butylhydrazine hydrochloride are summarized in the tables below for clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of tert-butylhydrazine hydrochloride was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.1 | Broad Singlet | -NH₃⁺ protons |

| 4.8 | Broad Singlet | -NH- proton |

| 1.237 | Singlet | -C(CH₃)₃ protons |

Data sourced from a 400 MHz spectrum.[1]

Table 2: Mass Spectrometry Data

The mass spectrum was obtained using a direct inlet method with an electron ionization energy of 75 eV. The data presented likely corresponds to the free base, tert-butylhydrazine (C₄H₁₂N₂, molecular weight: 88.15 g/mol ), following the loss of hydrogen chloride during analysis. The table lists the mass-to-charge ratio (m/z) and the relative intensity of the most significant fragments.

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 88 | 17.5 | [M]⁺ (Molecular ion of tert-butylhydrazine) |

| 73 | 28.4 | [M - CH₃]⁺ |

| 57 | 23.5 | [C₄H₉]⁺ (tert-butyl cation) |

| 56 | 30.8 | [C₄H₈]⁺ |

| 41 | 31.8 | [C₃H₅]⁺ |

| 32 | 100.0 | [N₂H₄]⁺ or [CH₄N]⁺ ? |

| 29 | 28.2 | [C₂H₅]⁺ or [N₂H]⁺ |

Note: The base peak is observed at m/z 32.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of tert-butylhydrazine hydrochloride.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Weigh approximately 40 mg of tert-butylhydrazine hydrochloride.[1]

-

Dissolve the sample in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: Room temperature (typically 298 K)

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Calibrated 90-degree pulse

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

-

Solvent: DMSO-d₆

-

Temperature: Room temperature

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in tert-butylhydrazine hydrochloride by their characteristic vibrational frequencies.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

-

Agate mortar and pestle.

-

KBr pellet press kit.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.

-

Place a small amount of tert-butylhydrazine hydrochloride (1-2 mg) in an agate mortar.

-

Add approximately 100-200 mg of the dried KBr.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the die of a pellet press.

-

Apply pressure (typically several tons) to form a transparent or translucent pellet.

FTIR Data Acquisition:

-

Technique: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be run as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and aid in structural elucidation.

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source and a direct inlet probe.

Sample Preparation and Analysis:

-

Place a small amount of the solid tert-butylhydrazine hydrochloride sample into a capillary tube for the direct inlet probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample. As a hydrochloride salt, thermal decomposition to the volatile free base (tert-butylhydrazine) and HCl is expected prior to ionization.

MS Data Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70-75 eV[2]

-

Source Temperature: Approximately 190°C[2]

-

Sample Temperature: Ramped, e.g., up to 120°C[2]

-

Mass Range: m/z 10 - 200

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like tert-butylhydrazine hydrochloride.

Caption: Workflow for the spectroscopic characterization of Butylhydrazine hydrochloride.

References

Material Safety Data Sheet for tert-Butylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for tert-Butylhydrazine hydrochloride (CAS No: 7400-27-3). The information is compiled from various safety data sheets and toxicological resources to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. All quantitative data is presented in structured tables, and relevant experimental protocols are detailed based on standardized guidelines.

Chemical Identification and Physical Properties

tert-Butylhydrazine hydrochloride is a white to off-white crystalline powder.[1][2] It is used in organic synthesis, for example, in the preparation of certain pharmaceutical intermediates and insect growth regulators.[3]

| Property | Value | Reference |

| Molecular Formula | C4H12N2 · HCl | [2][4] |

| Molecular Weight | 124.61 g/mol | [2][4][5] |

| Appearance | White to almost white crystalline powder | [1][6] |

| Melting Point | 191-194 °C | [1][7] |

| Solubility | Soluble in DMSO and methanol. Soluble in water (almost transparent). | [3] |

| Odor | Characteristic | [1] |

Hazard Identification and GHS Classification

tert-Butylhydrazine hydrochloride is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity, skin irritation, and serious eye irritation.[1][2][4][5][8][9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Below is a diagram illustrating the GHS classification and the logical flow to the corresponding hazard statements.

Caption: GHS Hazard Classification Flowchart for tert-Butylhydrazine Hydrochloride.

Toxicological Information

The toxicological profile of tert-Butylhydrazine hydrochloride indicates that it is harmful if ingested and causes irritation to the skin and eyes.[1][2][4][5][8][9]

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity | Acute Toxicity Estimate (ATE): 500 mg/kg. Harmful if swallowed. | [2] |

| Acute Dermal Toxicity | Data not available. | |

| Acute Inhalation Toxicity | Data not available. May cause respiratory irritation. | [1][4][8] |

| Skin Corrosion/Irritation | Causes skin irritation. A study in rabbits (Draize Test) indicated mild skin irritation after 24 hours. | [1][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][4][8] |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitizer. | [1] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [1] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [1] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [1] |

Experimental Protocols

The following are descriptions of the likely experimental methodologies used to determine the toxicological properties of tert-Butylhydrazine hydrochloride, based on standard OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing animal use.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum. Animals are fasted prior to dosing.

-

Procedure:

-

A sighting study is first performed with a single animal to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.

-

In the main study, a group of five animals is dosed at the selected starting level. The substance is administered as a single dose by gavage.

-

If no mortality is observed, the next higher fixed dose level is used in another group of animals. If mortality occurs, the next lower dose level is tested.

-

This stepwise procedure continues until the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Classification: The substance is classified based on the dose level at which evident toxicity or mortality is observed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

A single dose of 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

-

The exposure period is 4 hours.

-

After exposure, the residual test substance is removed.

-

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale. The observation period may be extended up to 14 days if the responses are persistent.

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure:

-

The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

For a solid substance, a volume of 0.1 g is typically used.

-

The eyelids are gently held together for about one second after instillation.

-

-